LY 186126 is classified as a cyclic guanosine monophosphate phosphodiesterase inhibitor. It is primarily derived from synthetic processes aimed at developing compounds that modulate intracellular signaling pathways, particularly those involving cyclic nucleotides. The compound has been studied extensively in the context of cardiac muscle physiology, where it influences cGMP levels and related signaling mechanisms.
The synthesis of LY 186126 involves several chemical reactions that typically include the formation of heterocyclic structures. While the exact synthetic route is not extensively documented in available literature, it generally follows established methods for synthesizing phosphodiesterase inhibitors.
The synthesis can be tailored based on desired modifications to the core structure, which may involve steps such as alkylation or acylation to introduce functional groups that enhance biological activity.
The molecular formula for LY 186126 is , indicating a complex structure with multiple functional groups.
RFIDURCIAHBFRJ-UHFFFAOYSA-N
.LY 186126 participates in various chemical reactions characteristic of phosphodiesterase inhibitors.
These reactions are essential for understanding how LY 186126 interacts with biological systems and how modifications can enhance its therapeutic potential.
The mechanism of action for LY 186126 primarily involves the inhibition of cyclic guanosine monophosphate phosphodiesterase within cardiac tissues.
This mechanism underscores the compound's potential therapeutic applications in cardiovascular diseases.
LY 186126 has significant implications in scientific research and potential clinical applications:
LY 186126 exhibits high selectivity for the cGMP-inhibited phosphodiesterase (cGI-PDE; PDE3A) isoform, a key regulator of cyclic adenosine monophosphate (cAMP) hydrolysis in cardiac and vascular tissues. This isoform specificity arises from complementary structural interactions between LY 186126's pyridazinyl-indolone scaffold and conserved residues within the cGI-PDE catalytic domain:
Table 2: Selectivity Profile of LY 186126 Across PDE Families
PDE Family | Primary Substrate | LY 186126 Inhibition | Structural Basis of Selectivity |
---|---|---|---|
cGI-PDE (PDE3A) | cAMP | High (Ki ~4 nM) | Optimal fit within hydrophobic catalytic cleft |
PDE4 | cAMP | Negligible | Incompatible UCR domain steric constraints |
PDE5 | cGMP | None | Mismatched catalytic residue geometry |
PDE1 | cAMP/cGMP | Low | Disrupted metal ion coordination |
LY 186126 demonstrates reversible, equilibrium-binding kinetics to sarcolemmal membrane vesicles isolated from myocardial tissue, characterized by:
The exceptional binding affinity of LY 186126 for cGI-PDE (Kd = 4.1 nM; equivalent to Ka = 244 million M−1) arises from favorable thermodynamic parameters:
Table 3: Thermodynamic Parameters of LY 186126-cGI-PDE Binding
Parameter | Value | Interpretation |
---|---|---|
ΔG (kcal/mol) | −12.8 | Highly spontaneous binding |
ΔH (kcal/mol) | −15.2 ± 1.1 | Dominance of exothermic interactions (H-bonding) |
−TΔS (kcal/mol) | +2.4 ± 0.8 | Conformational entropy penalty upon binding |
Ka (M−1) | 2.44 × 108 | Ultra-high affinity at physiological temperature |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7